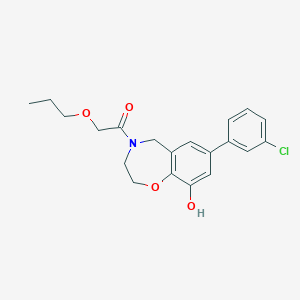![molecular formula C15H22N2O5S B5335526 2,5-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5335526.png)
2,5-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide, also known as CTAP, is a chemical compound that has been widely studied in the field of neuroscience. It is a selective antagonist for the mu-opioid receptor, which is a key player in the mechanism of action for many painkillers and addictive drugs. CTAP has been used in scientific research to better understand the role of the mu-opioid receptor in pain and addiction, and to explore potential treatments for these conditions.
Mecanismo De Acción
2,5-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide is a selective antagonist for the mu-opioid receptor, which is a key player in the mechanism of action for many painkillers and addictive drugs. By blocking the mu-opioid receptor, this compound can inhibit the effects of these drugs and reduce their addictive potential. This compound has also been shown to have some effects on other opioid receptors, such as the delta-opioid receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to reduce the rewarding effects of opioids, as well as the development of tolerance and dependence. This compound has also been shown to reduce pain in animal models, although its effects on pain in humans are less clear. Additionally, this compound has been shown to have some effects on the immune system and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,5-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide is that it is a selective antagonist for the mu-opioid receptor, which allows for more specific studies of this receptor and its role in pain and addiction. However, this compound has some limitations as well. It has a relatively short half-life, which can make it difficult to use in some experiments. Additionally, this compound can have some off-target effects on other opioid receptors, which can complicate data interpretation.
Direcciones Futuras
There are many potential future directions for research involving 2,5-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide. One area of interest is the development of new treatments for pain and addiction that target the mu-opioid receptor. This compound and other selective mu-opioid receptor antagonists could be used to develop drugs that reduce the addictive potential of opioids and other addictive drugs, while still providing pain relief. Additionally, this compound could be used to further explore the role of the mu-opioid receptor in other behaviors, such as stress and anxiety. Finally, this compound could be used in studies of the immune system and inflammation, which could have implications for the treatment of autoimmune and inflammatory diseases.
Métodos De Síntesis
2,5-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide can be synthesized using a multi-step process involving several chemical reactions. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with pyrrolidine and propionic anhydride to form 2,5-dimethoxy-N-(pyrrolidin-2-yl)propionamide. This intermediate is then reacted with benzenesulfonyl chloride to yield this compound.
Aplicaciones Científicas De Investigación
2,5-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide has been widely used in scientific research to study the mu-opioid receptor and its role in pain and addiction. It has been used to investigate the mechanisms of action for painkillers and addictive drugs, and to explore potential treatments for these conditions. This compound has also been used in studies of the brain reward system, which is involved in addiction and other behaviors.
Propiedades
IUPAC Name |
2,5-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-21-12-6-7-13(22-2)14(11-12)23(19,20)16-8-4-10-17-9-3-5-15(17)18/h6-7,11,16H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQQWSQIDWFFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-2-naphthyl-1-piperazinecarboxamide](/img/structure/B5335454.png)
![4-{2-[8-(benzyloxy)-2-quinolinyl]vinyl}-2-methoxy-3-nitrophenyl acetate](/img/structure/B5335455.png)
![(4aS*,8aR*)-6-(cyclopropylacetyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5335463.png)

![3-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5335478.png)
![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5335484.png)

![ethyl [2-({3-[(4-chlorophenyl)thio]propanoyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5335491.png)

![2-benzyl-3-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5335510.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5335525.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5335543.png)
![methyl 3-{[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5335546.png)
![2-{2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]ethoxy}ethanol](/img/structure/B5335553.png)
